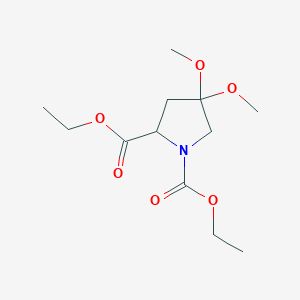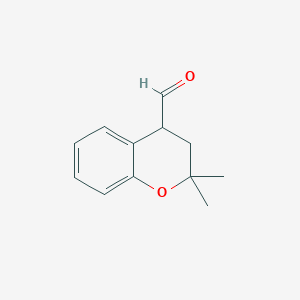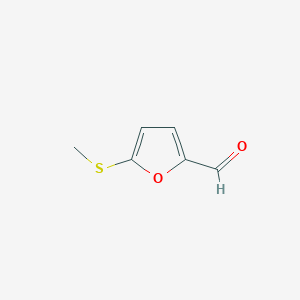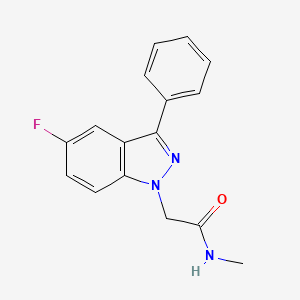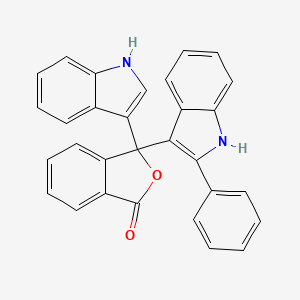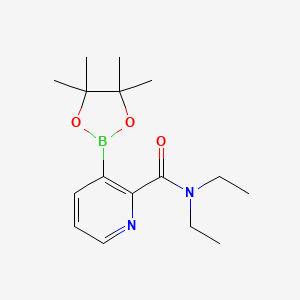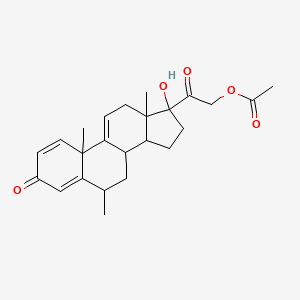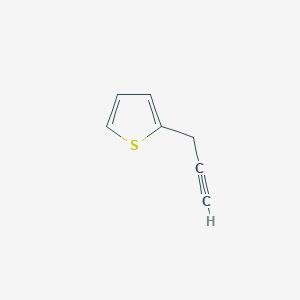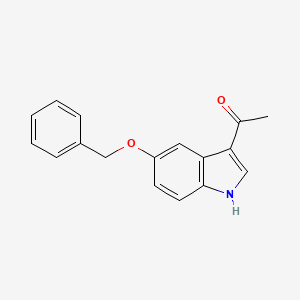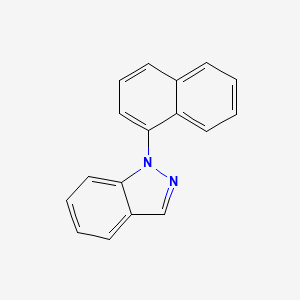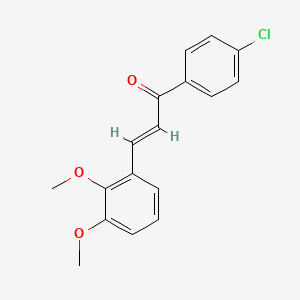![molecular formula C15H25ClO3Si B3059036 Silane,[1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI) CAS No. 93803-92-0](/img/structure/B3059036.png)
Silane,[1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- (9CI) is an organosilicon compound known for its versatile applications in various fields. It is a colorless to pale yellow liquid with a molecular formula of C14H23ClO3Si and a molecular weight of 306.87 g/mol. This compound is primarily used as a coupling agent, which helps in improving the adhesion between organic and inorganic materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- typically involves the reaction of [1-[(chloromethyl)phenyl]ethyl]bromide with triethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the presence of an acid or base catalyst.
Condensation: Catalyzed by acids or bases, often under mild heating.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in coatings, adhesives, and sealants to enhance their performance and durability.
作用機序
The mechanism of action of Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound’s triethoxy groups hydrolyze in the presence of water to form silanols, which can then condense to form siloxane bonds. These bonds improve the adhesion between different materials by forming a strong interfacial layer .
類似化合物との比較
Similar Compounds
Trimethoxyphenylsilane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethoxyvinylsilane: Contains a vinyl group instead of a chloromethyl group.
Trimethoxy(2-phenylethyl)silane: Similar structure but with methoxy groups and a phenylethyl group.
Uniqueness
Silane, [1-[(chloromethyl)phenyl]ethyl]triethoxy- is unique due to its chloromethyl group, which provides additional reactivity for further functionalization. The triethoxy groups also offer better hydrolytic stability compared to methoxy groups, making it more suitable for applications requiring long-term durability .
特性
CAS番号 |
93803-92-0 |
|---|---|
分子式 |
C15H25ClO3Si |
分子量 |
316.89 g/mol |
IUPAC名 |
1-[2-(chloromethyl)phenyl]ethyl-triethoxysilane |
InChI |
InChI=1S/C15H25ClO3Si/c1-5-17-20(18-6-2,19-7-3)13(4)15-11-9-8-10-14(15)12-16/h8-11,13H,5-7,12H2,1-4H3 |
InChIキー |
YSXDNKZSMSWRSW-UHFFFAOYSA-N |
SMILES |
CCO[Si](C(C)C1=CC=CC=C1CCl)(OCC)OCC |
正規SMILES |
CCO[Si](C(C)C1=CC=CC=C1CCl)(OCC)OCC |
Key on ui other cas no. |
93803-92-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


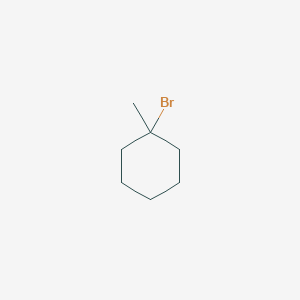
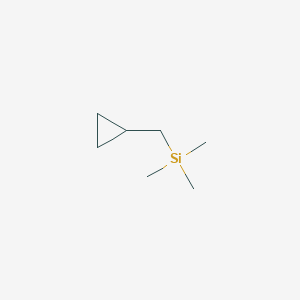
![Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B3058957.png)
